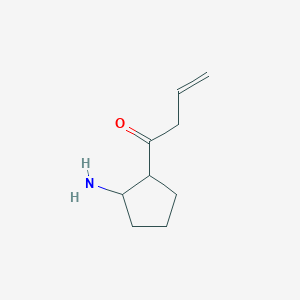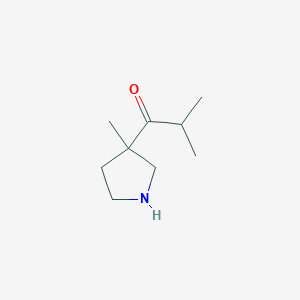
5-(3-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound features a fluorophenoxy group attached to a tetrahydroisoquinoline backbone, which is known for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine typically involves multiple steps. One common method includes the reaction of 3-fluorophenol with a suitable isoquinoline derivative under specific conditions. For instance, the reaction may involve the use of an inorganic base such as potassium carbonate in a solvent like dichloroethane, followed by refluxing for several hours .
Industrial Production Methods
In industrial settings, the preparation of this compound can be optimized for higher yields and safety. For example, replacing potassium t-butoxide with a safer inorganic base can mitigate potential hazards. Additionally, crystallization methods can be employed for product separation, which simplifies the process and reduces environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-(3-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 5-(3-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine exerts its effects involves interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines: These compounds share a similar phenoxy group and are studied for their herbicidal activity.
Aryloxyacetophenone thiosemicarbazones: These compounds have shown significant biological activity against Toxoplasma gondii.
Uniqueness
5-(3-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine is unique due to its specific structural features, such as the fluorophenoxy group attached to the tetrahydroisoquinoline backbone. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H15FN2O |
|---|---|
Molecular Weight |
258.29 g/mol |
IUPAC Name |
5-(3-fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine |
InChI |
InChI=1S/C15H15FN2O/c16-10-2-1-3-11(8-10)19-15-5-4-14(17)13-9-18-7-6-12(13)15/h1-5,8,18H,6-7,9,17H2 |
InChI Key |
FAEJZILAUSQIOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C(C=CC(=C21)OC3=CC(=CC=C3)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Thieno[2,3-c]pyridin-3(2H)-one](/img/structure/B13170105.png)
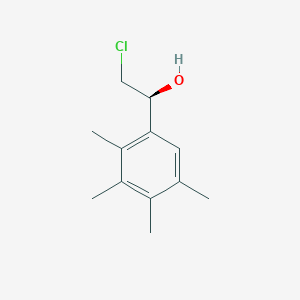
![Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 6,6-dioxide](/img/structure/B13170122.png)
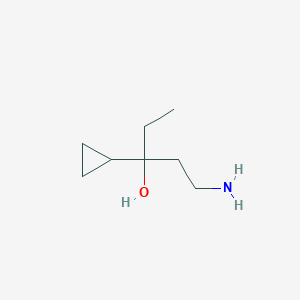
![(2-{2,6-Diazaspiro[3.4]octan-2-yl}ethyl)dimethylamine](/img/structure/B13170149.png)
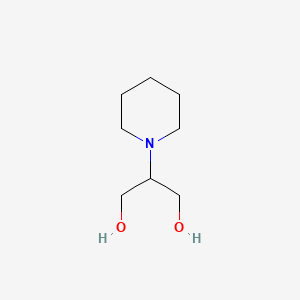


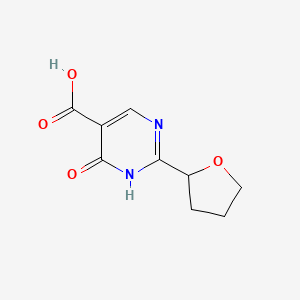
![3-[(Pyridin-2-ylmethyl)amino]propanoic acid](/img/structure/B13170167.png)
